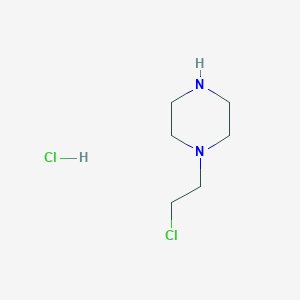

1-(2-chloroethyl)piperazine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Chloroethyl)piperazine Hydrochloride is an organic compound with a molecular weight of 185.1 . It is used in the field of early discovery research .

Synthesis Analysis

The synthesis of 1-(2-chloroethyl)piperazine Hydrochloride can be achieved through various methods. One method involves the reaction of diethanolamine with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride. This is then reacted with 3-chloroaniline to yield 1-(3-chlorophenyl)piperazine hydrochloride. Finally, 1-(3-chlorophenyl)piperazine hydrochloride undergoes a reaction with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropane)piperazine hydrochloride .

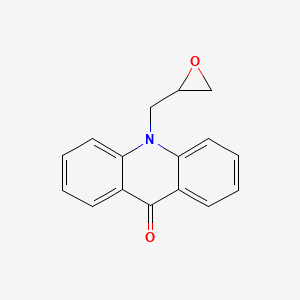

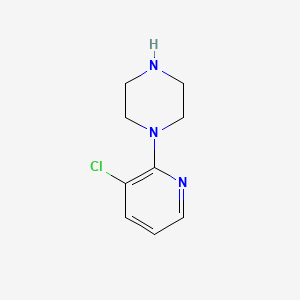

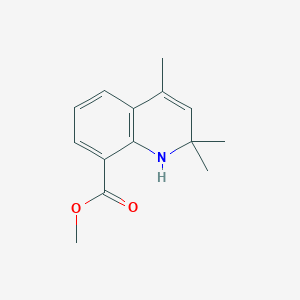

Molecular Structure Analysis

The InChI code for 1-(2-chloroethyl)piperazine Hydrochloride is 1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H . The SMILES string is ClCCN1CCNCC1.Cl .

Physical And Chemical Properties Analysis

1-(2-chloroethyl)piperazine Hydrochloride is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

科学的研究の応用

N-dealkylation and Metabolic Insights

Piperazine derivatives have been clinically applied in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which are noted for their serotonin receptor-related effects. This metabolism and distribution in tissues highlight the pharmacological significance of piperazine derivatives, including their potential therapeutic applications in central nervous system disorders (Caccia, 2007).

Therapeutic Uses and Molecular Designs

Piperazine rings are crucial in the design of drugs with a wide range of therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications in the piperazine nucleus significantly impact the medicinal potential of resultant molecules, suggesting its versatile role in drug discovery and development (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Cytoprotective and Metabolic Agents

Piperazine derivatives, like Trimetazidine, a known treatment for angina pectoris, exhibit cytoprotective effects without major impacts on hemodynamics or myocardial oxygen consumption. The metabolic cytoprotective action of such compounds offers a basis for drug design aimed at enhancing cellular resilience against ischemic conditions (Cargnoni et al., 1999).

Broad Biological Activities

The piperazine moiety is present in compounds exhibiting a range of biological activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, antimalarial, and anti-inflammatory actions. This underscores the pharmacophore's versatility in medicinal chemistry for exploring and designing new therapeutic agents (Verma & Kumar, 2017).

Safety And Hazards

1-(2-chloroethyl)piperazine Hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause drowsiness or dizziness . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

特性

IUPAC Name |

1-(2-chloroethyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2.ClH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBJAEUNYGEDAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968242 |

Source

|

| Record name | 1-(2-Chloroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloroethyl)piperazine Hydrochloride | |

CAS RN |

53502-60-6 |

Source

|

| Record name | NSC91945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Chloroethyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)